N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving 2-aminobenzenethiol and a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Methoxyethyl Substitution: The methoxyethyl group can be added through an alkylation reaction using 2-methoxyethyl bromide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
- 2-(2-chlorophenyl)-2-methoxyethyl-1,3-benzothiazole
- 2-(2-chlorophenyl)-2-methoxyethyl-1,3-benzoxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-22-15(11-4-2-3-5-12(11)17)9-18-16(21)10-6-7-13-14(8-10)20-23-19-13/h2-8,15H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRIYNNCUPZVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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